![molecular formula C7H4INO2 B13667948 6-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13667948.png)
6-Iodobenzo[c]isoxazol-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodobenzo[c]isoxazol-3(1H)-one is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of an iodine atom at the 6-position of the benzo[c]isoxazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodobenzo[c]isoxazol-3(1H)-one typically involves the iodination of benzo[c]isoxazol-3(1H)-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Iodobenzo[c]isoxazol-3(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other parts of the molecule.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution Products: Compounds where the iodine atom is replaced by other functional groups.
Oxidation Products: Compounds with altered oxidation states.
Coupling Products: Biaryl or alkyne derivatives formed through coupling reactions.
Scientific Research Applications
6-Iodobenzo[c]isoxazol-3(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Iodobenzo[c]isoxazol-3(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromobenzo[c]isoxazol-3(1H)-one: Similar structure with a bromine atom instead of iodine.
6-Chlorobenzo[c]isoxazol-3(1H)-one: Contains a chlorine atom at the 6-position.
6-Fluorobenzo[c]isoxazol-3(1H)-one: Features a fluorine atom at the 6-position.
Uniqueness
6-Iodobenzo[c]isoxazol-3(1H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s ability to participate in various chemical reactions and biological interactions.
Properties
Molecular Formula |
C7H4INO2 |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
6-iodo-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C7H4INO2/c8-4-1-2-5-6(3-4)9-11-7(5)10/h1-3,9H |
InChI Key |
LKPUTGZUDGYENQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)NOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



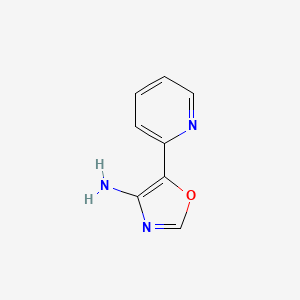
![8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667879.png)
![8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667880.png)
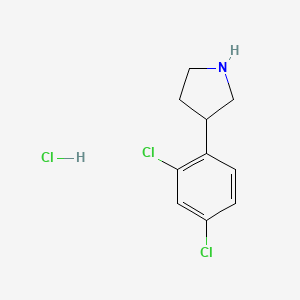
![2-(Pyridin-4-yl)benzo[d]oxazol-7-amine](/img/structure/B13667885.png)
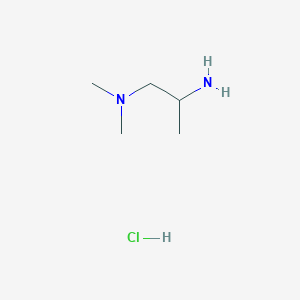
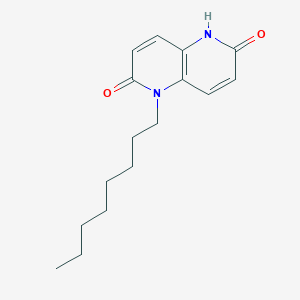
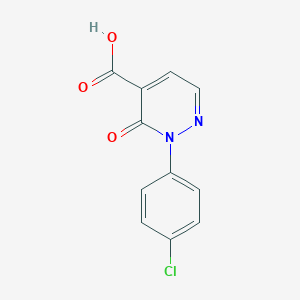
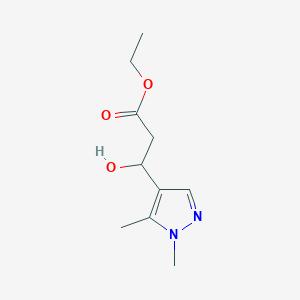
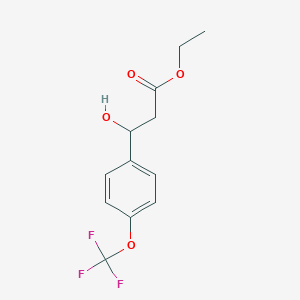
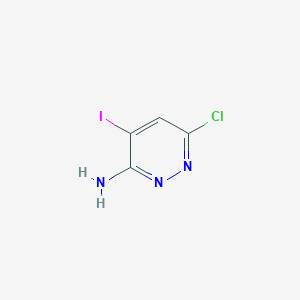
![2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667931.png)

